molecular formula C21H18ClN5O2S B2717637 N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-10-2

N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2717637
CAS No.: 894039-10-2
M. Wt: 439.92
InChI Key: WPTDCHMHXLKBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Chlorophenyl)-N2-(2-(2-(m-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl group and a 4-chlorophenyl moiety. The compound’s structure combines a rigid heterocyclic system (thiazolo-triazole) with an oxalamide linker, which is known to enhance binding affinity in bioactive molecules .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-3-2-4-14(11-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-7-5-15(22)6-8-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTDCHMHXLKBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS Number: 894039-10-2) is a complex heterocyclic compound characterized by its unique structural features, including a thiazolo[3,2-b][1,2,4]triazole core. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S, with a molecular weight of approximately 439.9 g/mol. The structure of the compound is depicted below:

PropertyValue
Molecular FormulaC21H18ClN5O2S
Molecular Weight439.9 g/mol
CAS Number894039-10-2

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been shown to possess antifungal and antibacterial activities. Specifically, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may share these properties .

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, research on related thiazole-triazole compounds has shown promising results against different cancer cell lines, indicating that this compound could be evaluated for similar effects .

Enzyme Inhibition

Studies have highlighted the ability of certain triazole derivatives to inhibit enzymes such as acetylcholinesterase (AChE). This inhibition is significant for developing treatments for neurological disorders and conditions like Alzheimer's disease. The potential for this compound to act as an AChE inhibitor warrants further investigation .

Synthesis and Evaluation

A study synthesized various thiazole-triazole derivatives and evaluated their biological activities. The synthesized compounds were tested against several microbial strains and cancer cell lines. Results indicated that many compounds exhibited significant inhibitory effects on both bacterial growth and cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on related compounds have identified key structural features that enhance biological activity. For instance, the presence of specific substituents on the triazole ring has been correlated with increased potency against microbial pathogens and cancer cells. This suggests that modifications to the this compound structure could lead to improved biological efficacy .

Scientific Research Applications

Overview

N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. Its unique structure incorporates multiple functional groups that contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in antifungal and antimicrobial research.

Antifungal Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antifungal properties. The compound this compound has been studied for its efficacy against various fungal strains. Its mechanism of action may involve the disruption of fungal cell membrane integrity or inhibition of specific metabolic pathways critical for fungal survival.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Similar compounds have been evaluated for their ability to combat both Gram-positive and Gram-negative bacteria. The thiazole and triazole rings contribute to the compound's interaction with microbial targets, potentially leading to cell wall disruption or interference with protein synthesis .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism may involve induction of apoptosis or cell cycle arrest in cancerous cells .

Comparative Analysis of Related Compounds

Compound NameAntifungal ActivityAntimicrobial ActivityAnticancer Activity
This compoundSignificantModeratePromising
4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamideModerateSignificantLimited
N-(4-substituted-thiazolyl)oxamic acid derivativesHighHighUnknown

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

Compound Name Core Structure Key Substituents Bioactivity Reference
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide Oxalamide + thiazole + pyrrolidine 4-Chlorophenyl, hydroxymethyl, pyrrolidine Antiviral (HIV entry inhibitor)
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Oxalamide 2,4-Dimethoxybenzyl, pyridinyl Umami flavor agonist
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) Thiazolo-triazole 4-Chlorophenyl, phenyl Not specified (structural analogue)

Key Observations :

  • However, S336 lacks the thiazolo-triazole core, which in the target compound may confer rigidity and π-π stacking capabilities .
  • Substituent Effects : The 4-chlorophenyl group is conserved in both the target compound and antiviral oxalamides (e.g., compound 14 in ), suggesting its role in target binding . The m-tolyl group in the target compound may improve lipophilicity compared to phenyl or pyridinyl substituents in analogues .
Bioactivity and Functional Differences
  • Antiviral Activity: Compounds 13–15 () inhibit HIV entry with IC50 values in the nanomolar range, attributed to their oxalamide-thiazole scaffolds . The target compound’s m-tolyl group may modulate potency or selectivity compared to these analogues.
  • Flavor Agonists : S336 () activates the hTAS1R1/hTAS1R3 umami receptor but lacks the thiazolo-triazole moiety, highlighting divergent structure-activity relationships (SAR) between flavor and antiviral applications .

Q & A

Basic Question: What are the recommended synthetic routes for N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

Methodological Answer:
A multi-step synthesis is typically employed, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core. For example:

Thiazole ring formation : React 2-aminothiazole derivatives with m-tolyl isocyanate under reflux in anhydrous THF to introduce the aryl group .

Oxalamide coupling : Use oxalyl chloride to activate the oxalamide moiety, followed by reaction with 4-chloroaniline and the thiazolo-triazole intermediate in a dichloromethane (DCM) solvent system with triethylamine as a base .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product.
Key validation : Monitor reactions via TLC and confirm structure using 1H^1H-NMR and LC-MS .

Basic Question: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • Spectroscopy :
    • 1H^1H-NMR (400 MHz, DMSO-d6): Peaks at δ 8.2–8.5 ppm confirm aromatic protons from the chlorophenyl group, while δ 3.7–4.1 ppm indicates the ethyl linker .
    • IR: Stretching at 1650–1680 cm1^{-1} confirms C=O (oxalamide) and C=N (triazole) bonds .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the oxalamide group) to validate 3D conformation .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Anticancer activity : Use MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination after 48-hour exposure. Include cisplatin as a positive control .
  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are reported at 24–48 hours .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays to quantify ATP competition .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on the thiazolo-triazole core. Assess changes in logP (HPLC) and bioactivity .
  • Linker modification : Replace the ethyl spacer with propyl or rigid aromatic linkers to evaluate steric effects on target binding .
  • Validation : Compare IC50_{50} shifts in dose-response assays and analyze docking poses (e.g., AutoDock Vina) to correlate structural changes with binding affinity .

Advanced Question: What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic profiling :
    • Measure solubility (shake-flask method) and permeability (Caco-2 monolayer assay) to identify bioavailability limitations .
    • Conduct metabolic stability tests using liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Formulation optimization : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance solubility and circulation time .
  • In vivo validation : Use xenograft models (e.g., nude mice with A549 tumors) to compare free vs. formulated compound efficacy .

Advanced Question: How can computational modeling guide the design of derivatives targeting specific receptors?

Methodological Answer:

  • Molecular docking : Use Schrödinger Maestro to dock the compound into EGFR (PDB: 1M17). Focus on hydrogen bonds between the oxalamide group and Thr790/Met793 residues .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD and free energy (MM-PBSA) to prioritize derivatives .
  • QSAR modeling : Build a regression model (Random Forest or PLS) using descriptors like polar surface area and H-bond donors to predict activity .

Advanced Question: What analytical methods validate compound purity and stability under storage conditions?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to monitor degradation products. Purity >98% is required for publication-ready data .
  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to identify instability triggers .
  • Long-term storage : Store at –20°C in amber vials under argon. Confirm stability via monthly HPLC checks for 12 months .

Table 1: Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
1H^1H-NMRδ 8.3 ppm (chlorophenyl), δ 4.0 ppm (ethyl)
IR1675 cm1^{-1} (C=O stretch)
X-rayHydrogen-bonded dimer (N–H···O)

Table 2: Example Biological Activity Profile

Assay TypeTarget/ModelResult (IC50_{50})Reference
AnticancerMCF-7 cells12.5 µM
AntimicrobialS. aureusMIC = 8 µg/mL
Kinase InhibitionEGFR85% inhibition at 10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.